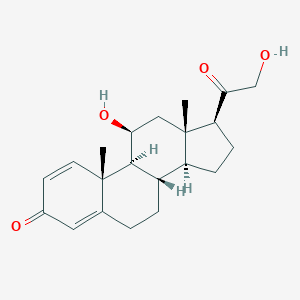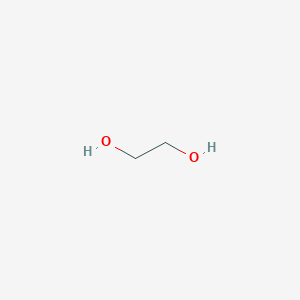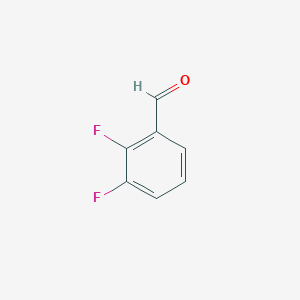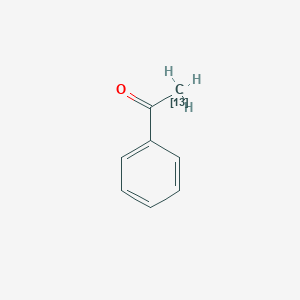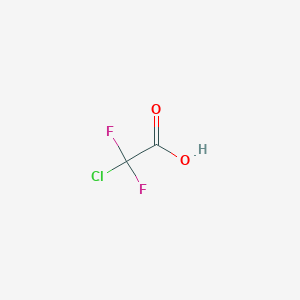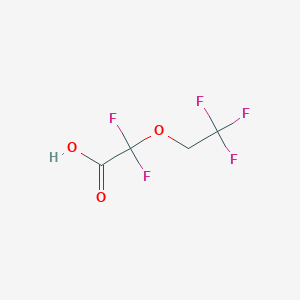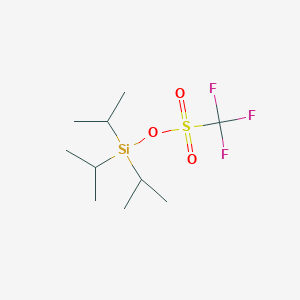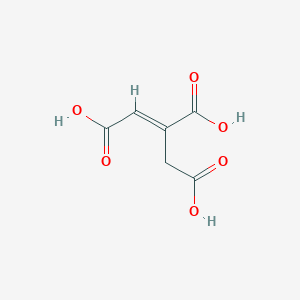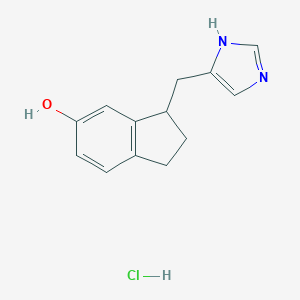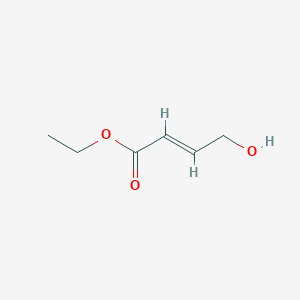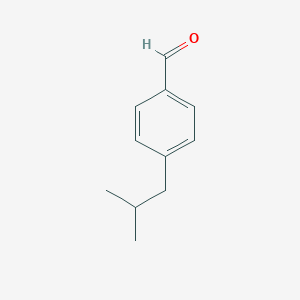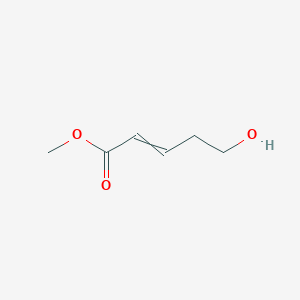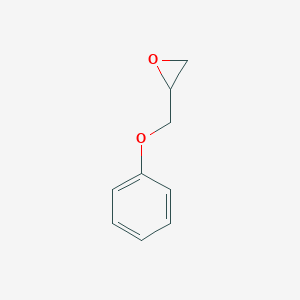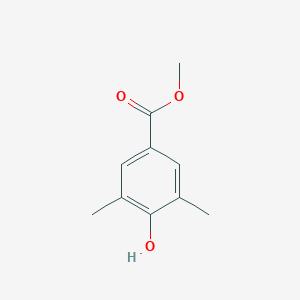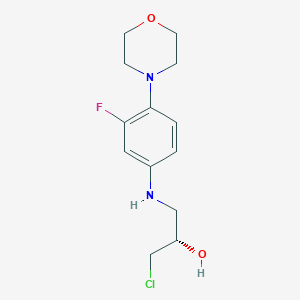
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including aminomethylation, reduction, and reactions with Grignard reagents. For instance, compounds with similar structures were synthesized through aminomethylation of ethanones followed by reduction with lithium aluminum hydride and further reaction with Grignard reagents, demonstrating pronounced biological activities (Papoyan et al., 2011). These methodologies could potentially be adapted for the synthesis of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques, including crystallography. For example, the crystal structure of a compound with a similar molecular framework was determined, highlighting the morpholine ring's chair conformation and the spatial arrangement of substituents (Hu et al., 2006). Such analyses are crucial for understanding the three-dimensional structure and potential reactive sites of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".
Chemical Reactions and Properties
The chemical reactivity of compounds within this class often involves interactions with Grignard reagents, leading to various derivatives with potential anticonvulsive activities and other biological effects (Papoyan et al., 2011). Understanding these reactions is essential for exploring the chemical versatility and applications of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Intermediates
A practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of intermediates in pharmaceutical manufacturing processes. These intermediates, similar to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, are crucial for the synthesis of non-steroidal anti-inflammatory and analgesic materials. The development of efficient synthesis methods for such intermediates can significantly impact large-scale production, underscoring the need for cost-effective and environmentally benign synthetic routes (Qiu et al., 2009).
Role in Anticancer Research
The biological activity of chloroquine-containing compounds, including those with structural similarities to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, has been extensively studied for potential repurposing in cancer therapy. These compounds have shown promise in various preclinical cancer models, indicating potential pathways through which similar compounds could be explored for anticancer applications. This includes the investigation of enantiomers and structural analogs to optimize the therapeutic profile of these molecules (Njaria et al., 2015).
Pharmacological Effects and Therapeutic Roles
The pharmacological review of Chlorogenic Acid (CGA) outlines the diverse therapeutic roles of phenolic compounds, which can be related to the broader class of compounds including (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. CGA demonstrates a wide range of biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities, highlighting the potential multifunctionality of similar compounds in treating various disorders, including metabolic related disorders and cardiovascular diseases (Naveed et al., 2018).
Antimicrobial Potential
The antimicrobial potential of chitosan, a biopolymer with reactive groups similar to those found in (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, underscores the potential application of such compounds in developing new antimicrobial agents. The unique chemical structure of chitosan allows it to exhibit significant antimicrobial activity against a wide range of organisms. This suggests that structurally complex compounds like (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol could also be explored for their antimicrobial properties, potentially leading to the development of novel antibiotics or preservatives (Raafat & Sahl, 2009).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for this compound are not specified in the search results. However, given its relation to pharmaceutical impurity standards1, it may have potential applications in pharmaceutical research and development.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
Propiedades
IUPAC Name |
(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGHQKBSPVNNDS-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

